3-Methyl-N-(3-{8-methylimidazo[1,2-A]pyridin-2-YL}phenyl)butanamide
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Overview
Description
3-Methyl-N-(3-{8-methylimidazo[1,2-A]pyridin-2-YL}phenyl)butanamide is a complex organic compound featuring an imidazo[1,2-a]pyridine moietyThe imidazo[1,2-a]pyridine scaffold is known for its diverse biological activities, making it a valuable structure in drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N-(3-{8-methylimidazo[1,2-A]pyridin-2-YL}phenyl)butanamide typically involves the condensation of 2-aminopyridine derivatives with α-bromoketones. This reaction can be carried out under microwave irradiation, which offers a solvent- and catalyst-free method, resulting in high yields and environmentally benign conditions . The reaction conditions often involve neutral or weakly basic organic solvents at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may leverage similar synthetic routes but on a larger scale. The use of solid support catalysts such as Al2O3 and TiCl4 can enhance the efficiency and yield of the reaction . Additionally, microwave-assisted organic reactions using dry media are gaining popularity due to their simplicity, selectivity, and rapid synthesis capabilities .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-N-(3-{8-methylimidazo[1,2-A]pyridin-2-YL}phenyl)butanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using metal-free oxidation strategies or transition metal catalysis.
Reduction: Reduction reactions can be performed under mild conditions using appropriate reducing agents.
Substitution: The imidazo[1,2-a]pyridine moiety allows for substitution reactions, particularly at the 3-position.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, metal-free oxidizing agents, and solid support catalysts . Reaction conditions vary depending on the desired transformation but often involve elevated temperatures and specific solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the 3-position of the imidazo[1,2-a]pyridine scaffold .
Scientific Research Applications
3-Methyl-N-(3-{8-methylimidazo[1,2-A]pyridin-2-YL}phenyl)butanamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methyl-N-(3-{8-methylimidazo[1,2-A]pyridin-2-YL}phenyl)butanamide involves its interaction with specific molecular targets and pathways. For instance, as a cyclin-dependent kinase inhibitor, it binds to the active site of the enzyme, inhibiting its activity and thereby affecting cell cycle progression . As a calcium channel blocker, it modulates calcium ion flow, impacting various physiological processes . The compound’s interaction with GABA A receptors influences neurotransmission and has potential therapeutic effects in neurological disorders .
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A sedative containing the imidazo[1,2-a]pyridine moiety, used for treating insomnia.
Alpidem: An anxiolytic drug with a similar structure, used for anxiety disorders.
Saripidem: Another sedative with the imidazo[1,2-a]pyridine scaffold.
Uniqueness
3-Methyl-N-(3-{8-methylimidazo[1,2-A]pyridin-2-YL}phenyl)butanamide is unique due to its specific substitution pattern and the presence of the butanamide group, which may confer distinct biological activities and pharmacokinetic properties compared to other imidazo[1,2-a]pyridine derivatives .
Properties
Molecular Formula |
C19H21N3O |
---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
3-methyl-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]butanamide |
InChI |
InChI=1S/C19H21N3O/c1-13(2)10-18(23)20-16-8-4-7-15(11-16)17-12-22-9-5-6-14(3)19(22)21-17/h4-9,11-13H,10H2,1-3H3,(H,20,23) |
InChI Key |
BRUWTAQFCVSVJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)NC(=O)CC(C)C |
Origin of Product |
United States |
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